molecular formula C11H13NO B054812 Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) CAS No. 121985-97-5

Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI)

Cat. No. B054812
M. Wt: 175.23 g/mol
InChI Key: FLXIHTKCTUICKQ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as dexmedetomidine and is a highly selective alpha-2 adrenergic agonist that is commonly used as a sedative and analgesic agent.

Mechanism Of Action

The mechanism of action of benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) involves the activation of alpha-2 adrenergic receptors in the brain and spinal cord. This results in a decrease in sympathetic nervous system activity, leading to sedation and analgesia.

Biochemical And Physiological Effects

Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) has several biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase respiratory rate, and decrease the release of norepinephrine and epinephrine. It also has anxiolytic and analgesic effects.

Advantages And Limitations For Lab Experiments

Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) has several advantages and limitations for lab experiments. Its highly selective alpha-2 adrenergic agonist properties make it an ideal compound for studying the role of alpha-2 adrenergic receptors in various physiological processes. However, its sedative and analgesic effects may limit its use in certain experiments.

Future Directions

There are several future directions for the study of benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI). One potential direction is the investigation of its potential use in the treatment of anxiety and pain. Another direction is the study of its effects on various physiological processes such as respiratory and cardiovascular function. Additionally, the development of new analogs of benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) may lead to the discovery of new drugs with improved efficacy and fewer side effects.

Scientific Research Applications

Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) has several potential applications in the field of scientific research. It has been extensively studied for its use as a sedative and analgesic agent in clinical settings. It has also been investigated for its potential use in the treatment of various medical conditions such as hypertension, anxiety, and pain.

properties

CAS RN

121985-97-5

Product Name

Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI)

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(2R)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile

InChI

InChI=1S/C11H13NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,1-2H3/t11-/m0/s1

InChI Key

FLXIHTKCTUICKQ-NSHDSACASA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@H](C#N)O

SMILES

CC(C)C1=CC=C(C=C1)C(C#N)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C#N)O

synonyms

Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-isopropylbenzaldehyde (21.4 g) and sodium cyanide (6.9 g) in water (25 ml) at 0° was added saturated sodium bisulfite (40 ml) dropwise over a period of 30 minutes. During the addition about 50 g of ice was also added in small portions. After the addition the mixture was warmed up to room temperature gradually. Resulting waxy 4-isopropylmandelonitrile was separated by decantation and the aqueous layer was extracted with benzene. The benzene extract was evaporated and, the residue was combined with the waxy material. The 4-isopropylmandelonitrile was dissolved in concentrated hydrochloric acid (25 ml) and the mixture was stirred at room temperature overnight. It was then stirred in a 100° oil bath for 3 hours. After cooling was added water to dissolve the solid material and the product was extracted with ethyl ether throughly. The combined extracts were washed with brine, dried (sodium sulfate) and evaporated to give 4-isopropylmandelic acid as an oil (17 g).
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three

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